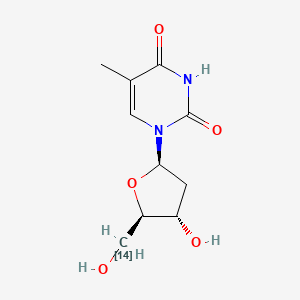

Thymidine-14C

Overview

Description

Thymidine-14C is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 244.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thymidine-14C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine-14C including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tumor Imaging and DNA Synthesis

Thymidine-14C and its analogs have been pivotal in cancer research, primarily for tumor imaging and studying DNA synthesis dynamics. A study demonstrated the potential of thymidine analogs like 2′-fluorodeoxyuracil-β-D-arabinofuranoside (FAU) and 2′-fluoro-5-methyldeoxyuracil-β-D-arabinofuranoside (FMAU) as tumor-imaging agents. It was observed that these compounds, when labeled with 14C, exhibited high concentrations in tumor tissues and were effectively incorporated into tumor DNA. This incorporation suggests a strong potential for these compounds in positron emission tomography (PET) imaging for cancer diagnosis and treatment monitoring (Wang et al., 2002).

Monitoring DNA Repair Mechanisms

Thymidine-14C has also been used to study DNA repair mechanisms. A study investigating the effects of metabolic labeling with [3H]thymidine, [3H]uridine, and [14C]thymidine on human cells found that labeling with [3H] nucleosides activated a radiation-responsive, ATM-dependent, DNA-damage surveillance network, while [14C] labeling did not impact proliferation, signaling, or DNA repair. This differential response underscores the importance of Thymidine-14C in understanding DNA repair processes without inducing additional DNA damage or cellular stress (Mirzayans et al., 2003).

Investigating Stem Cell Activity

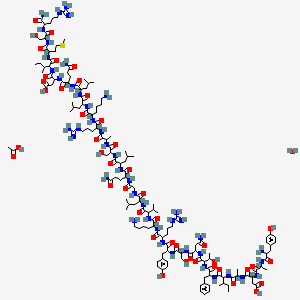

In stem cell research, Thymidine-14C has been used to study the activity and proliferation rates of stem cells. A novel autoradiographic procedure using [2-14C]thymidine provided insights into the proliferation rates of stem cells in various tissues. The method highlighted the utility of [2-14C]thymidine in evaluating the toxicity and efficacy of new drug candidates, as well as in diagnosing unknown malignancies or determining the proliferation rate of specific stem cells (Shigematsu et al., 2012).

Cardiomyopathy Research

Thymidine-14C has contributed to understanding the pathophysiology of diseases such as diabetic cardiomyopathy. A study utilized 14C-labeled thymidine to investigate myocyte turnover in diabetic cardiomyopathy in mice. This research highlighted the utility of Thymidine-14C in delineating the cellular dynamics and pathological changes in heart tissues affected by diabetes (Bai et al., 2013).

properties

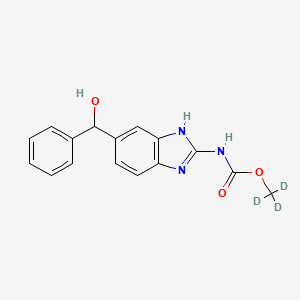

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(114C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-OYDXRQHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[14CH2]O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956858 | |

| Record name | 1-[2-(5-~14~C)Deoxypentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3545-96-8 | |

| Record name | Thymidine-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(5-~14~C)Deoxypentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

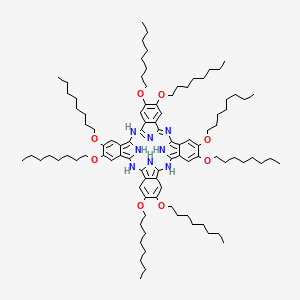

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

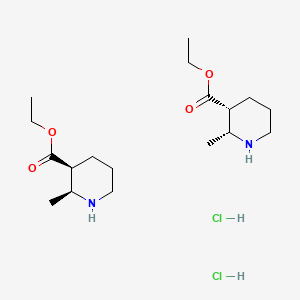

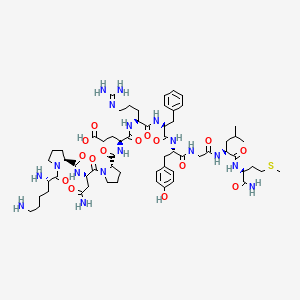

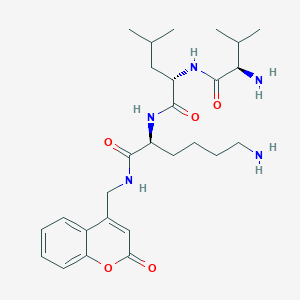

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,16-Dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione](/img/structure/B8260270.png)

![[13-Hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B8260275.png)

![[(1S,3R,8S,10S,11R,12R,15S,17S)-5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.0^{1,3.0^{4,8.0^{8,10.0^{12,17]nonadec-4-en-15-yl] acetate](/img/structure/B8260289.png)

![10,14-Dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B8260304.png)

![Glycine, N,N'-[1,2-ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-, 1,1'-bis[(acetyloxy)methyl] ester](/img/structure/B8260319.png)